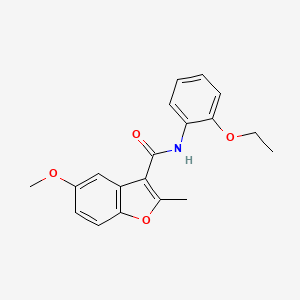

N-(2-ethoxyphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide

Description

N-(2-ethoxyphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is a benzofuran derivative characterized by a methoxy group at position 5, a methyl group at position 2, and a carboxamide moiety at position 3 linked to a 2-ethoxyphenyl substituent.

Properties

Molecular Formula |

C19H19NO4 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C19H19NO4/c1-4-23-17-8-6-5-7-15(17)20-19(21)18-12(2)24-16-10-9-13(22-3)11-14(16)18/h5-11H,4H2,1-3H3,(H,20,21) |

InChI Key |

CBGYIJUEUFHDHR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the ethoxyphenyl and methoxy groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(2-ethoxyphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Accessibility : Pyrazole derivatives (e.g., 8b) exhibit higher yields (91%) compared to thiazole (58%) or dihydrothiophene (20%) analogs, suggesting easier scalability for pyrazole-based compounds .

- Structural Flexibility : The 2-ethoxyphenyl group is a common motif in antiviral candidates (e.g., ), though its role in benzofuran vs. pyrazole derivatives remains to be fully elucidated .

- Physicochemical Properties : Substitution at position 5 (methoxy vs. ethoxy) significantly impacts solubility; for instance, the ethoxy analog () has a solubility of 11.5 µg/mL at pH 7.4 .

Biological Activity

N-(2-ethoxyphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is a synthetic compound belonging to the benzofuran class, which is recognized for its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic effects, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzofuran moiety, an ethoxy group, and a methoxy group. These structural components contribute to its pharmacological properties and potential applications in medicinal chemistry.

Antitumor Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis has been demonstrated in vitro, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Huh7 (HCC) | 38.15 (48h) | Induces apoptosis via p53 modulation |

| MDA-MB-231 (Breast Cancer) | TBD | Inhibits migration and invasion |

The biological activity of this compound is linked to several mechanisms:

- Cytotoxicity : The compound induces cell death in cancer cells through apoptosis.

- Inhibition of Metastasis : It has been shown to suppress the migration and invasion of cancer cells by downregulating proteins associated with epithelial–mesenchymal transition (EMT), such as vimentin and MMP9 .

Comparative Studies

Comparative studies with structurally similar compounds highlight the unique biological profile of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methoxy-2-phenylnaphthalene | Naphthalene core | Different electronic properties |

| 6-Methoxybenzofuran | Lacks ethoxy substitution | Potentially different biological activities |

| 4-Ethoxynaphthalene | Ethoxy group on naphthalene | Distinct pharmacological profiles |

Case Studies

Recent research has focused on the anti-metastatic effects of benzofuran derivatives, including this compound. A notable study assessed its impact on Huh7 cells, revealing significant inhibition of cell motility at non-cytotoxic concentrations . The results demonstrated that treatment with this compound could lead to changes in cellular morphology and reduced expression of integrin α7, a protein linked to metastasis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.